3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one
Overview
Description
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is a derivative of benzo[d]oxazol-2(3H)-ones (BOA), which are considered as key intermediates in the synthesis of pharmaceutical products, organic dyes, and OLED materials .
Synthesis Analysis
The synthesis of BOA derivatives involves an environmentally benign protocol for the selective mono-halogenation of benzo[d]oxazol-2(3H)-ones . Several chloro- and bromo-substituted BOA derivatives were prepared within less than an hour with high to excellent yields (75%-93%) via this novel, green, and energy sufficient method .Scientific Research Applications
Anti-inflammatory Agents
Benzoxazole derivatives, including 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown promising results in in vitro studies, such as membrane stabilization and proteinase inhibitory methods . The molecular structure of benzoxazole allows it to interact with biological receptors, making it a potential candidate for developing new anti-inflammatory drugs.
Antimicrobial β-Peptidomimetics
The structure of 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one serves as a building block in the synthesis of antimicrobial β-peptidomimetics . These are designed to mimic the function of natural peptides and have shown high enzymic stability and low toxicity, making them suitable for pharmaceutical applications .
Organic Synthesis Intermediates
This compound is used as an intermediate in the synthesis of complex organic molecules. Its unique chemical properties facilitate a broad spectrum of organic reactions, which is crucial in the development of various industrial processes and research applications .
Pharmaceutical Product Synthesis
As a key intermediate, 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is involved in the synthesis of pharmaceutical products. It contributes to the creation of drugs that can treat various medical conditions, highlighting its importance in medicinal chemistry .
OLED Material Production
The compound is considered a key intermediate in the synthesis of organic light-emitting diode (OLED) materials. Its role in the production of OLEDs is significant due to the growing demand for advanced display technologies .
Agrochemical Discovery
In the field of agrochemistry, benzoxazole derivatives are used in discovery programs to develop new herbicides and pesticides. The versatility of the benzoxazole scaffold makes it a valuable asset in creating compounds that can enhance agricultural productivity .
Elastase Inhibitors
Research has indicated that benzoxazole derivatives can act as elastase inhibitors . These inhibitors are important in treating conditions like emphysema and chronic obstructive pulmonary disease (COPD), where elastase plays a key role in tissue degradation .
Antitubercular Agents
The benzoxazole core is also explored for its potential use as antitubercular agents . Given the global challenge posed by tuberculosis, finding new and effective treatments is crucial, and benzoxazole derivatives offer a promising avenue for research and development .
Mechanism of Action
Target of Action
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one, also known as 3-(2-bromoethyl)-1,3-benzoxazol-2(3H)-one, is a benzoxazole derivative . Benzoxazole derivatives have been found to interact with a variety of biological targets, including prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively .
Mode of Action
The compound interacts with its targets through a process of binding affinity . In silico molecular docking studies have shown that certain benzoxazole derivatives possess good binding affinity towards PGHS protein . This interaction can lead to changes in the function of the target proteins, potentially influencing biological processes such as inflammation and protein digestion .
Biochemical Pathways
Given its interaction with pghs protein and trypsin enzyme, it is likely that it influences pathways related to inflammation and protein digestion . The downstream effects of these interactions could include reduced inflammation and altered protein digestion .
Result of Action
The molecular and cellular effects of 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one’s action are likely to be related to its interaction with its target proteins. For instance, its interaction with PGHS could potentially lead to reduced inflammation . .
properties
IUPAC Name |
3-(2-bromoethyl)-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXDDXYXCANPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403694 | |
Record name | 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one | |
CAS RN |
27170-93-0 | |
Record name | 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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